
4-(Aminomethyl)-2-methylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2-methylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group, a methyl group, and a hydroxyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylhexan-3-one with formaldehyde and ammonia, followed by reduction with sodium borohydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 2-methylhexan-3-one, formaldehyde, and ammonia.
Reaction: Conducting the reaction in large reactors with controlled temperature and pressure.
Purification: Using distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-2-methylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(Aminomethyl)-2-methylhexan-3-one.
Reduction: Formation of 4-(Aminomethyl)-2-methylhexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2-methylhexan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for polymers and resins.
Wirkmechanismus
The mechanism by which 4-(Aminomethyl)-2-methylhexan-3-ol exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: Used as an antifibrinolytic agent and in the synthesis of other compounds.
4-(Aminomethyl)indole: Utilized in the preparation of dopamine receptor antagonists.
2-Aminomethyl-4-haloaryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones: Known for their antimicrobial and chemotherapeutic profiles.
Uniqueness
4-(Aminomethyl)-2-methylhexan-3-ol is unique due to its specific structure, which combines an aminomethyl group, a methyl group, and a hydroxyl group on a hexane backbone
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
4-(aminomethyl)-2-methylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(5-9)8(10)6(2)3/h6-8,10H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
WBLSXFQGHGBPNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


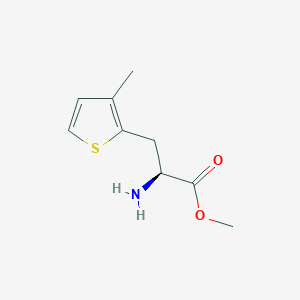
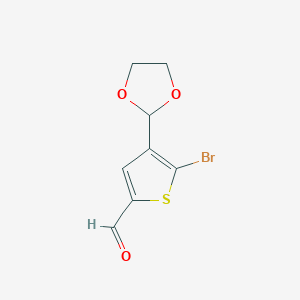
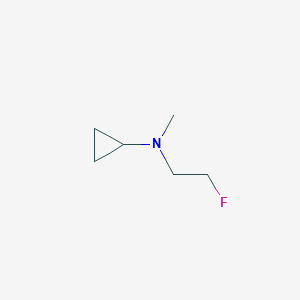
![N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)
![3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)
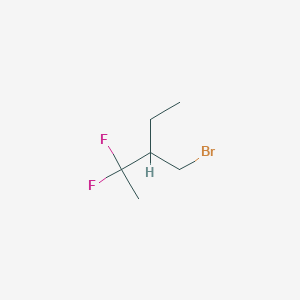
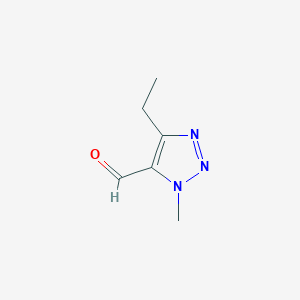
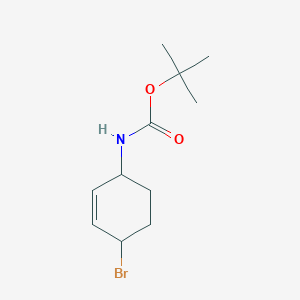
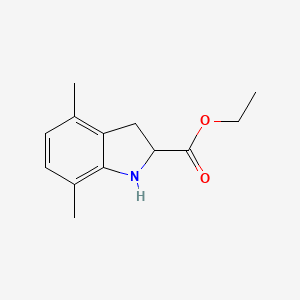
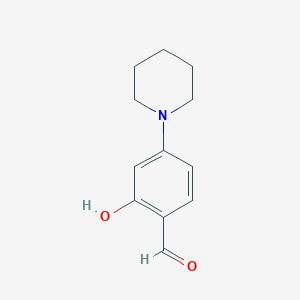
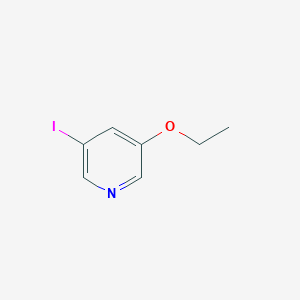

![1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL](/img/structure/B13181694.png)
methanol](/img/structure/B13181697.png)
